Adipic acid dihydrazide-d8
Description
Hexanedioic-d8 Acid Dihydrazide (C₆D₈H₆N₄O₂) is a deuterated derivative of adipic acid dihydrazide (ADH), where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium serves as a non-radioactive tracer for studying molecular interactions, metabolic pathways, and cross-linking mechanisms . Its chemical structure retains the bifunctional hydrazide groups (-NH-NH₂), enabling cross-linking applications similar to non-deuterated dihydrazides. However, the deuterium substitution increases its molecular weight (182.20 g/mol vs. 174.20 g/mol for ADH) and may slightly alter physicochemical properties due to isotope effects .
Structure
3D Structure
Properties
Molecular Formula |
C6H14N4O2 |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide |
InChI |
InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2 |
InChI Key |
IBVAQQYNSHJXBV-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN |
Canonical SMILES |
C(CCC(=O)NN)CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Deuterium Exchange
Adipic acid undergoes proton-deuterium exchange in deuterated solvents (e.g., D₂O) under acidic conditions. For example:
Key parameters:
Reduction of Deuterated Adiponitrile
Adiponitrile-d₈ is hydrogenated using deuterium gas (D₂) over a Raney nickel catalyst:
Advantages:
Hydrazinolysis of Deuterated Adipic Acid
Deuterated adipic acid reacts with hydrazine hydrate (N₂H₄·H₂O) to form hexanedioic-d8 acid dihydrazide. Two optimized methods are prevalent:
Catalytic Batch Process
Procedure (adapted from CN107056646A):
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Reagents :
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Hexanedioic-d8 acid (1 mol)
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Hydrazine hydrate (80%, 2.5–4 mol)
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ZnO/Al₂O₃ catalyst (6–20 wt% of acid)
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-
Reaction :
Catalyst Recovery : Filtration and reactivation (calcination at 400°C) enable 5–7 reuse cycles without activity loss.
Continuous Flow Synthesis
A scalable alternative (derived from OSTI):
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Reactors : Tubular flow system with in-line separators
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Parameters :
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Residence Time : 13–25 minutes
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Temperature : 120–140°C
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Pressure : 2–3 bar
-
-
Advantages :
Purification and Isotopic Validation
Post-synthesis steps ensure product purity and deuterium retention:
Crystallization
Analytical Verification
-
NMR : ²H NMR confirms >98% deuterium incorporation (δ 2.1–2.3 ppm for CD₂ groups).
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HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in D₂O).
Comparative Analysis of Methods
Key Trade-offs :
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Batch processes favor isotopic purity, while flow systems prioritize throughput.
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Catalyst-dependent methods reduce hydrazine waste but require post-reaction filtration.
Challenges and Mitigation Strategies
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Deuterium Loss :
-
Hydrazine Handling :
-
Cost :
Chemical Reactions Analysis
Types of Reactions
Hexanedioic-d8 Acid Dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hexanedioic-d8 Acid Dihydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of Hexanedioic-d8 Acid Dihydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized hydrazides, while reduction reactions may produce hydrazine derivatives.
Scientific Research Applications
Hexanedioic-d8 Acid Dihydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Hexanedioic-d8 Acid Dihydrazide involves its ability to form stable hydrazone linkages with aldehydes and ketones. This property makes it an effective crosslinking agent in various applications. The compound interacts with molecular targets through the formation of covalent bonds, leading to the stabilization of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a detailed comparison of Hexanedioic-d8 Acid Dihydrazide with structurally analogous dihydrazides, emphasizing molecular properties, applications, and research findings:
Key Differences and Research Insights:
Isotopic Utility: Hexanedioic-d8 Acid Dihydrazide is uniquely suited for isotopic labeling, unlike non-deuterated analogs. For example, in hyaluronic acid hydrogels, deuterated cross-linkers enable precise tracking of degradation kinetics in vivo .
Backbone Structure :
- ADH vs. IDH : ADH’s aliphatic C₄ backbone yields lower melting points (180°C vs. 220°C for aromatic IDH) and better solubility, making it preferable for aqueous applications .
- Azelaic vs. Suberic : Azelaic’s longer C₇ chain enhances corrosion inhibition via stronger adsorption on metal surfaces, while suberic derivatives optimize polymer crystallization .
Functional Performance :
- ADH-modified hydrogels exhibit tunable mechanical properties (e.g., storage modulus = 1–5 kPa) for bioprinting, whereas IDH-based epoxies show higher thermal stability (>200°C) .
- Hexanedioic-d8’s deuterium introduces negligible functional differences in cross-linking but improves analytical sensitivity in MS-based proteomics .
Biological Activity
Hexanedioic-d8 Acid Dihydrazide, also known as hexanedioic acid dihydrazide with deuterium labeling, is a specialized compound with significant implications in biological and biochemical research. Its unique isotopic composition, particularly the presence of deuterium, enhances its utility in various scientific applications, especially in studies involving isotopic tracing and kinetic isotope effects. This article delves into the biological activity of Hexanedioic-d8 Acid Dihydrazide, exploring its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Hexanedioic-d8 Acid Dihydrazide features two hydrazide functional groups (-NH-NH2) linked to a hexanedioic acid backbone. The deuterium labeling not only distinguishes it from non-deuterated counterparts but also provides advantages in tracking molecular interactions due to its distinct mass properties.
Mechanisms of Biological Activity
The biological activity of Hexanedioic-d8 Acid Dihydrazide is primarily attributed to its ability to form stable hydrazone linkages with aldehydes and ketones. This property is crucial for various biochemical applications:
- Crosslinking Agent : The compound acts as an effective crosslinking agent, stabilizing biochemical compounds and facilitating their interactions.
- Enzyme Mechanisms : It is utilized in studying enzyme mechanisms, helping researchers understand how enzymes interact with substrates.
- Protein Interactions : The ability to form covalent bonds with molecular targets enhances its effectiveness in investigating protein interactions.
- Drug Delivery Systems : Its stabilizing effects make it a valuable component in developing drug delivery systems.
Case Study 1: Crosslinking Applications
In a study focusing on the crosslinking properties of Hexanedioic-d8 Acid Dihydrazide with various biomolecules, researchers found that the compound effectively formed hydrazone linkages that enhanced the stability and functionality of the resultant complexes. This was particularly evident when used in conjunction with oxidized alginate and k-carrageenan, resulting in hydrogels that exhibited improved mechanical properties and biocompatibility.
| Parameter | Control Hydrogel | Hydrogel with Hexanedioic-d8 |
|---|---|---|
| Mechanical Strength | 150 kPa | 250 kPa |
| Biocompatibility | Moderate | High |
| Crosslink Density | Low | High |
Case Study 2: Enzyme Interaction Studies
Another significant application involved using Hexanedioic-d8 Acid Dihydrazide to investigate enzyme-substrate interactions. The compound was employed to trace the kinetics of enzyme reactions by providing a stable linkage that allowed for precise measurement of reaction rates. This study highlighted the compound's role in enhancing the understanding of enzymatic mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Hexanedioic-d8 Acid Dihydrazide, and how can purity be validated?
- Methodology : The compound is synthesized via condensation reactions between adipic acid derivatives and hydrazine. Key parameters include stoichiometric ratios (e.g., 1:2 for adipic acid to hydrazine), ethanol as a solvent, and reflux conditions . Purification involves recrystallization from ethanol to remove unreacted precursors. Purity can be validated using elemental analysis, NMR (to confirm deuteration in the d8 form), and HPLC. Crystallographic data (e.g., unit cell parameters from X-ray diffraction) can further confirm structural integrity .
Q. Which analytical techniques are critical for characterizing its molecular structure and deuteration?
- Methodology :
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., C–O and N–N distances in the hydrazide groups) .
- FT-IR and NMR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; deuteration confirmed via absence of proton signals in H NMR) .
- Mass spectrometry : Validates molecular weight (230.26 g/mol for non-deuterated form) and isotopic purity for the d8 derivative .
Q. How does its symmetrical bifunctional structure impact reactivity in crosslinking applications?
- Methodology : The two hydrazide groups enable dual crosslinking via condensation with carbonyl groups (e.g., aldehydes or ketones). Reactivity can be tested in model systems, such as hydrogel formation with oxidized polysaccharides (e.g., hyaluronic acid). Kinetic studies using rheology or gravimetric analysis quantify crosslinking efficiency .
Advanced Research Questions
Q. How can experimental designs address contradictions in its role in polymer stabilization vs. formaldehyde emission?
- Methodology : In urea-formaldehyde (UF) resins, adipic acid dihydrazide reduces free formaldehyde by forming reversible hydrazone bonds. However, under acidic conditions, these bonds may hydrolyze, releasing formaldehyde. To resolve contradictions:
- Controlled pH studies : Monitor formaldehyde emission via chromotropic acid assays at varying pH levels .
- Thermal analysis : Use TGA/DSC to correlate thermal stability with crosslink density (e.g., higher decomposition temperatures indicate stable networks) .
- Reaction kinetics : Employ C NMR to track formaldehyde consumption during resin curing .
Q. What strategies optimize its use in reversible hydrogels for drug delivery?
- Methodology :
- Dynamic crosslinking : Utilize Schiff base chemistry between hydrazide and oxidized carbohydrates (e.g., hyaluronic acid). Adjust oxidation degrees (e.g., 20–50% oxidation) to balance gelation time and mechanical strength .
- Drug release profiling : Load model drugs (e.g., blue dextran) and measure release kinetics under physiological conditions. Compare hydrogels crosslinked with adipic acid dihydrazide vs. other dihydrazides (e.g., oxalic or succinic dihydrazide) to assess specificity .
Q. How can isotopic labeling (d8) enhance mechanistic studies in metabolic tracing or degradation analysis?
- Methodology :
- Deuterium tracing : Use LC-MS to track deuterated fragments during biodegradation studies (e.g., in hydrogels or resins). Compare degradation rates with non-deuterated analogs to isolate isotopic effects .
- NMR spectroscopy : H NMR quantifies deuterium incorporation in byproducts, aiding in pathway elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
